
7-Nitro-3H-benzooxazol-2-one
Overview
Description
It appears as white needles or powder and has a melting point range of 244°C to 247°C. This compound belongs to the class of benzoxazoles and contains a nitro group at the 6-position of the benzoxazole ring.
Mechanism of Action
Target of Action
The primary target of 7-Nitro-3H-benzooxazol-2-one is the human glutathione S-transferases (GSTs), specifically GSTA1-1, GSTM2-2, and GSTP1-1 . These enzymes play a crucial role in cellular detoxification processes by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its targets through a process known as suicide inhibition . It binds to the H-site of the GSTs and is conjugated with glutathione, forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .
Biochemical Pathways
The interaction of this compound with GSTs affects the glutathione conjugation pathway . This pathway is responsible for the detoxification of harmful substances in the body. By inhibiting GSTs, this compound can disrupt this pathway, leading to an accumulation of harmful substances in the body .
Pharmacokinetics
Its interaction with gsts suggests that it may have good bioavailability, as gsts are widely distributed throughout the body .
Result of Action
The inhibition of GSTs by this compound can lead to an accumulation of harmful substances in the body . This can result in cellular damage and potentially contribute to the development of diseases such as cancer .
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the presence of other substances that can bind to GSTs may affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Nitro-3H-benzooxazol-2-one can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with nitrobenzoyl chloride under basic conditions . The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-3H-benzooxazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 7-Amino-3H-benzooxazol-2-one.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitro-3H-benzooxazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
- 6-Nitrobenzoxazole-2(3H)-one
- 7-Amino-3H-benzooxazol-2-one
- 2-Phenylbenzoxazole
Uniqueness: 7-Nitro-3H-benzooxazol-2-one is unique due to its specific nitro group positioning, which influences its reactivity and interactions with biological targets. This positioning allows it to undergo specific reactions and exhibit particular biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
7-nitro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYBXCYGTUEWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


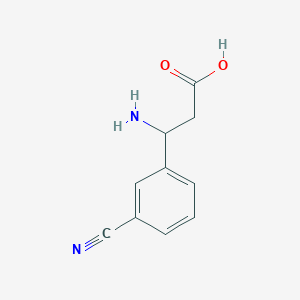


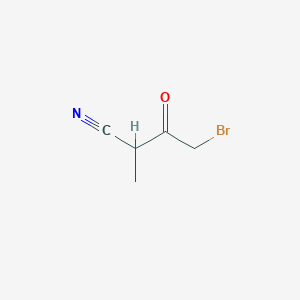
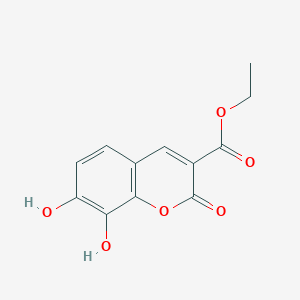
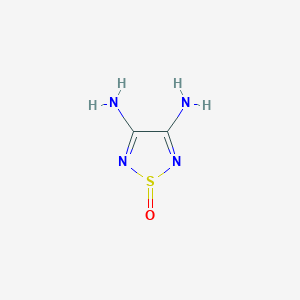

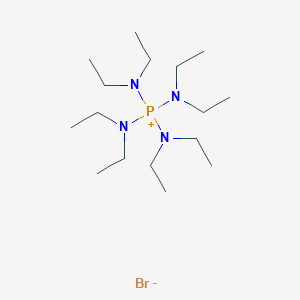


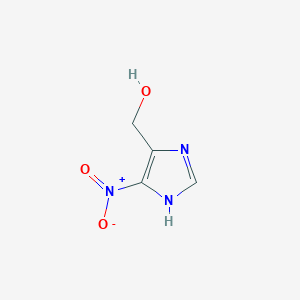
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine](/img/structure/B3285776.png)
